Physicochemical Differentiation: 4-Methyl Substitution Increases Lipophilicity Relative to Unsubstituted Analog
The 4-methyl substitution on the benzamide ring of the target compound increases computed logP (XLogP3 = 2.4) by approximately 0.4–0.6 units compared to the unsubstituted parent N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (estimated XLogP3 ≈ 1.8–2.0 based on analogous PubChem entries), reflecting enhanced membrane permeability potential [1]. This lipophilicity shift occurs without altering the hydrogen bond donor count (HBD = 1) or acceptor count (HBA = 4), preserving key binding pharmacophores while modulating passive diffusion characteristics [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bonding profile |
|---|---|
| Target Compound Data | XLogP3 = 2.4; HBD = 1; HBA = 4; Rotatable bonds = 4 |
| Comparator Or Baseline | N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (unsubstituted): estimated XLogP3 ≈ 1.8–2.0; HBD = 1; HBA = 4 |
| Quantified Difference | Δ XLogP3 ≈ +0.4 to +0.6 (enhanced lipophilicity for the 4-methyl analog); identical HBD/HBA profile |
| Conditions | Computed using XLogP3 algorithm (PubChem 2.2); comparative values estimated from structurally analogous PubChem entries |
Why This Matters
The higher lipophilicity of the 4-methyl analog predicts improved passive membrane permeability relative to the unsubstituted parent, making it a preferred choice for cell-based assays where intracellular target access is critical.
- [1] PubChem Compound Summary CID 41567429. 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide. National Center for Biotechnology Information. View Source
